Cas no 118521-81-6 (2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile)

2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile structure
118521-81-6 structure
Product name:2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile
CAS No:118521-81-6
MF:C8H6N4
MW:158.160040378571
MDL:MFCD01961343
CID:2093595
PubChem ID:640743

2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile
    • 2-(2H-benzotriazol-2-yl)acetonitrile
    • CS-0335115
    • 2H-1,2,3-benzotriazol-2-ylacetonitrile
    • HMS1631E15
    • 2-(benzotriazol-2-yl)acetonitrile
    • 2H-1,2,3-benzotriazole-2-acetonitrile
    • AKOS001855743
    • MFCD01961343
    • 118521-81-6
    • SCHEMBL11329378
    • s10086
    • 2-(2H-1,2,3-Benzotriazol-2-yl)acetonitrile
    • InChI=1/C8H6N4/c9-5-6-12-10-7-3-1-2-4-8(7)11-12/h1-4H,6H
    • MDL: MFCD01961343
    • Inchi: 1S/C8H6N4/c9-5-6-12-10-7-3-1-2-4-8(7)11-12/h1-4H,6H2
    • InChI Key: ZVFQELVCIAQWTE-UHFFFAOYSA-N
    • SMILES: N1(CC#N)N=C2C=CC=CC2=N1

Computed Properties

  • Exact Mass: 158.059246208g/mol
  • Monoisotopic Mass: 158.059246208g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 54.5Ų

2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A019098598-1g
2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile
118521-81-6 95%
1g
$336.33 2023-09-04
eNovation Chemicals LLC
Y1239027-250mg
2-(2H-benzo[d][1,2,3]triazol-2-yl)acetonitrile
118521-81-6 99%
250mg
$285 2024-06-06
abcr
AB486936-1 g
2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile; .
118521-81-6
1g
€693.60 2023-04-20
A2B Chem LLC
AE60242-1g
2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile
118521-81-6 99%
1g
$250.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1405785-1g
2-(2H-benzo[d][1,2,3]triazol-2-yl)acetonitrile
118521-81-6 95+%
1g
¥6350.00 2024-08-09
eNovation Chemicals LLC
Y1239027-5g
2-(2H-benzo[d][1,2,3]triazol-2-yl)acetonitrile
118521-81-6 99%
5g
$2035 2025-02-21
eNovation Chemicals LLC
Y1239027-5g
2-(2H-benzo[d][1,2,3]triazol-2-yl)acetonitrile
118521-81-6 99%
5g
$1925 2024-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1405785-5g
2-(2H-benzo[d][1,2,3]triazol-2-yl)acetonitrile
118521-81-6 95+%
5g
¥20675.00 2024-08-09
1PlusChem
1P009VQQ-250mg
2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile
118521-81-6 99%
250mg
$131.00 2025-02-25
eNovation Chemicals LLC
Y1239027-5g
2-(2H-benzo[d][1,2,3]triazol-2-yl)acetonitrile
118521-81-6 99%
5g
$2035 2025-02-26

2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile Related Literature

Additional information on 2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile

Research Briefing on 2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile (CAS: 118521-81-6) and Its Applications in Chemical Biology and Pharmaceutical Research

2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile (CAS: 118521-81-6) has emerged as a significant compound in chemical biology and pharmaceutical research due to its unique structural properties and versatile applications. This heterocyclic compound, featuring a benzotriazole moiety linked to an acetonitrile group, has garnered attention for its potential in medicinal chemistry, particularly in the development of novel therapeutic agents and as a building block in organic synthesis. Recent studies have explored its role in drug discovery, highlighting its utility in the synthesis of bioactive molecules and its interactions with biological targets.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's potential as a kinase inhibitor scaffold. Researchers utilized 2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile as a core structure to develop derivatives targeting protein kinases involved in cancer pathways. The study demonstrated that modifications at the acetonitrile position could significantly enhance binding affinity and selectivity, with several derivatives showing promising in vitro activity against specific kinase isoforms. Molecular docking studies revealed key interactions between the benzotriazole ring and the kinase ATP-binding site, providing insights for further optimization.

In pharmaceutical formulation research, this compound has shown potential as a stabilizer for light-sensitive drugs. A 2024 publication in Pharmaceutical Research reported its effectiveness in protecting photolabile compounds from degradation, particularly in topical formulations. The benzotriazole moiety's UV-absorbing properties combined with the compound's solubility characteristics make it particularly suitable for this application. Stability studies showed that formulations containing 2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile maintained over 90% of active pharmaceutical ingredient potency after accelerated light exposure testing.

The synthetic utility of 118521-81-6 has been further demonstrated in recent organic chemistry research. A 2023 Nature Communications article detailed its use as a versatile intermediate in multicomponent reactions, enabling efficient construction of complex heterocyclic systems. The electron-withdrawing nature of the nitrile group combined with the benzotriazole's directing effects allows for regioselective transformations, making it valuable for diversity-oriented synthesis in drug discovery programs.

Ongoing research is exploring the compound's potential in targeted drug delivery systems. Preliminary results from a 2024 study indicate that derivatives of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile can be conjugated to nanoparticles, serving as both stabilizing agents and targeting moieties. The benzotriazole component appears to interact favorably with certain cell surface receptors, while the nitrile group provides a convenient handle for further functionalization.

In conclusion, 2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile (118521-81-6) continues to demonstrate significant potential across multiple areas of chemical biology and pharmaceutical research. Its dual functionality, synthetic versatility, and biological activity profile make it a valuable compound for drug discovery and development. Future research directions may focus on expanding its applications in targeted therapies and exploring its potential in new therapeutic areas such as neurodegenerative diseases and anti-infective agents.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:118521-81-6)2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile
A893130
Purity:99%
Quantity:5g
Price ($):1976.0